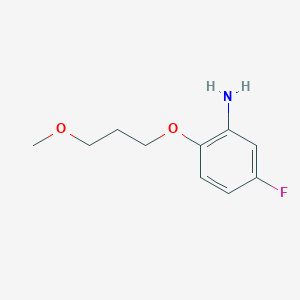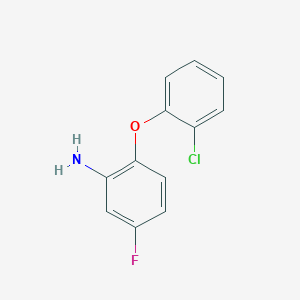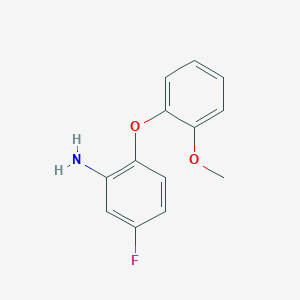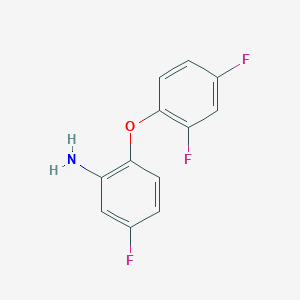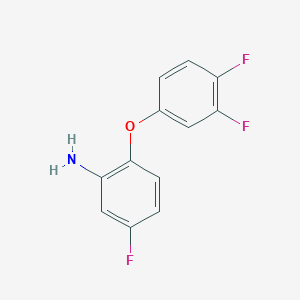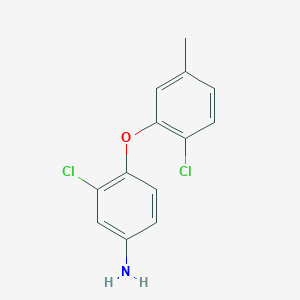![molecular formula C15H14ClNO3 B1329091 Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate CAS No. 946729-80-2](/img/structure/B1329091.png)
Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate” is a chemical compound with the molecular formula C15H14ClNO3 . It has a molecular weight of 291.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(16)9-13(14)17/h2-7,9H,8,17H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the amino and chlorophenoxy groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.73 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
1. Synthesis Processes
- Methyl 2-amino-2-(2-chlorophenyl)acetate is used in the synthesis of Clopidogrel Sulfate, a critical intermediate in the synthesis pathway. This process has advantages such as availability of starting material, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).
2. Antimicrobial Activity
- Derivatives of methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate have been synthesized and evaluated for in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (N. Desai et al., 2001).
- A study synthesizing formazans from a Mannich base derivative showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi (P. Sah et al., 2014).
3. Antifungal Applications
- Novel methyl compounds containing the derivative exhibited moderate fungicidal activity against Rhizoctonia solani (Yuanyuan Liu et al., 2014).
4. Synthesis of Other Chemical Compounds
- The derivative is used in synthesizing various chemical compounds like pyrazolines, thiazolidines, and Schiff bases, showing potential in medicinal chemistry and pharmaceutical research (J. V. Guna et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(17)9-13(14)16/h2-7,9H,8,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKCFEFPHXAMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)
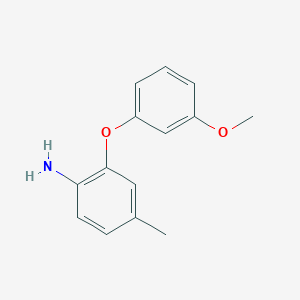
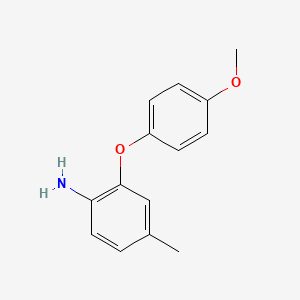
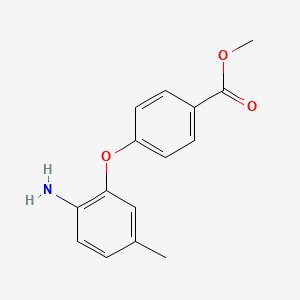
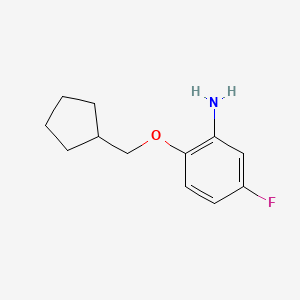
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)
